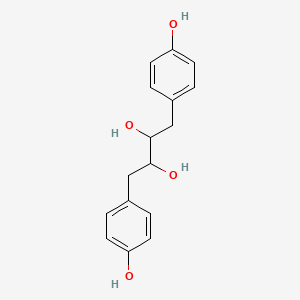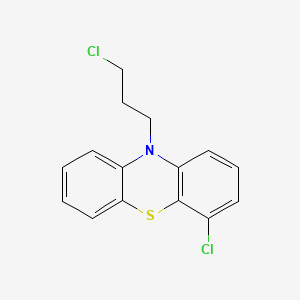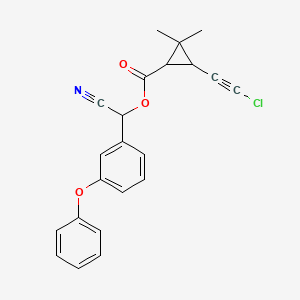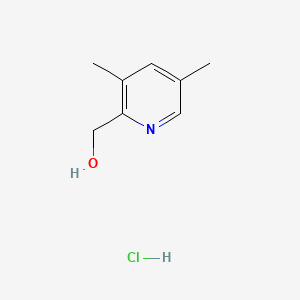
Ticlopidine-d4 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ticlopidine-d4 N-Oxide is a labelled metabolite of the platelet aggregation inhibitor Ticlopidine . It is used as an internal standard for the quantification of Ticlopidine . The molecular formula of this compound is C14H10D4ClNOS .
Molecular Structure Analysis
The molecular structure of this compound includes a thienopyridine ring, which is a key feature of its parent compound, Ticlopidine . The molecular weight of this compound is 283.81 .Mechanism of Action
The active metabolite of Ticlopidine prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This mechanism is likely similar for Ticlopidine-d4 N-Oxide, given its structural similarity to Ticlopidine.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ticlopidine-d4 N-Oxide can be achieved through a multi-step process involving the oxidation of Ticlopidine-d4 with a suitable oxidizing agent in the presence of a catalyst.", "Starting Materials": [ "Ticlopidine-d4", "Oxidizing agent", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve Ticlopidine-d4 in solvent.", "Step 2: Add the oxidizing agent and catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 4: Isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
1794760-44-3 |
Molecular Formula |
C14H14ClNOS |
Molecular Weight |
283.806 |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-11(13)9-16(17)7-5-14-12(10-16)6-8-18-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D |
InChI Key |
YEICEJCPALKCAT-RHQRLBAQSA-N |
SMILES |
C1C[N+](CC2=C1SC=C2)(CC3=CC=CC=C3Cl)[O-] |
synonyms |
5-[(2-Chlorophenyl-d4)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)


